molecular formula C19H15ClFN3O2S B3017488 N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895783-63-8

N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B3017488
CAS No.: 895783-63-8
M. Wt: 403.86
InChI Key: XLXNNQATQQKLPU-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide linker connecting a 4-chlorophenyl group and a 3-fluorophenyl-substituted thiazole ring. The 4-chloro and 3-fluoro substituents on the phenyl rings influence electronic properties, lipophilicity, and target binding.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXNNQATQQKLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 4-chloroaniline with 2-bromoethylamine to form an intermediate, which is then reacted with 3-fluorophenylthiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structure suggests it may interact with biological targets relevant to several diseases.

Anticancer Activity

Research indicates that compounds with thiazole rings often exhibit anticancer properties. N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Antimicrobial Properties

The presence of the thiazole moiety has been linked to antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains. The chlorophenyl group may enhance this activity by improving the compound's lipophilicity, allowing better membrane penetration .

Pharmacological Applications

The pharmacological profile of this compound has been examined in the context of several therapeutic areas:

Neurological Disorders

Given its structural characteristics, this compound may have implications in treating neurological disorders such as Alzheimer's disease. Research into similar compounds has shown potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Pain Management

The compound's structural analogs are often investigated for analgesic properties. The interaction with opioid receptors or other pain pathways could position this compound as a candidate for developing new pain relief medications .

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of similar compounds:

Study ReferenceFocus AreaFindings
Anticancer ActivityInduction of apoptosis in various cancer cell lines through thiazole derivatives.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; enhanced activity due to chlorophenyl substitution.
Neurological DisordersNeuroprotective effects observed in animal models; potential for Alzheimer’s treatment.
Pain ManagementAnalgesic effects noted; further research needed on receptor interactions.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

G571-0332: N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

  • Structural Differences : The fluorine substituent on the phenyl ring is at the 3-position instead of 4-chloro, and the thiazole ring bears a 4-fluorophenyl group instead of 3-fluorophenyl.
  • The 4-fluorophenyl-thiazole moiety could enhance metabolic stability due to fluorine’s electronegativity, though this may reduce solubility compared to the 3-fluorophenyl variant.
  • Research Context : This analog is listed as a screening compound (ChemDiv ID: G571-0332), suggesting its use in high-throughput assays for drug discovery .

G573-0100: 5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

  • Structural Differences : Replaces the ethanediamide linker with a thiophene sulfonamide group and introduces a 5-ethyl substituent on the thiophene ring.
  • The ethyl-thiophene substituent may enhance lipophilicity, favoring membrane permeability but possibly reducing target specificity.
  • Research Context : Available in 9 mg quantities for screening, indicating its exploratory role in optimizing sulfonamide-based therapeutics .

FTBU-1: 1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea

  • Structural Differences : Features a benzimidazole-urea core instead of ethanediamide, with a 3-fluorophenethyl chain.
  • Implications: The urea group provides strong hydrogen-bonding capacity, which could improve target engagement but may increase metabolic instability.
  • Research Context : Synthesized in-house for biological studies, likely as a kinase or protease inhibitor .

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide

  • Structural Differences : Substitutes the ethanediamide with a butanamide group and retains the 4-chlorophenyl-thiazole motif.
  • The 4-chlorophenyl group maintains electron-withdrawing effects, stabilizing the thiazole ring’s aromaticity .

N-(3-chlorophenethyl)-4-nitrobenzamide

  • Structural Differences : Replaces the thiazole ring with a 4-nitrobenzamide group and uses a 3-chlorophenethyl chain.
  • Lack of the thiazole heterocycle may diminish interactions with sulfur-dependent enzymes or metal ions .

Key Structural and Functional Trends

Thiazole Core : Common in all analogs, the thiazole ring’s sulfur and nitrogen atoms likely mediate π-π stacking and hydrogen bonding with biological targets.

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance aromatic stability and influence binding pocket interactions. Linker Variability: Ethanediamide, sulfonamide, and urea linkers modulate solubility, hydrogen-bonding capacity, and metabolic stability.

Biological Implications :

  • Fluorinated phenyl groups (e.g., 3-F, 4-F) improve lipophilicity and bioavailability but may complicate synthetic routes.
  • Bulkier substituents (e.g., ethyl-thiophene in G573-0100) could hinder target access despite enhancing membrane permeability .

Biological Activity

Overview of N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

This compound is a synthetic compound that belongs to a class of molecules often studied for their potential pharmacological properties. This compound features a thiazole ring, which is known for its bioactivity in various biological systems.

The biological activity of this compound can be attributed to its interaction with various receptors in the body. Thiazole derivatives have been shown to exhibit a range of activities, including:

  • Antimicrobial : Compounds with thiazole moieties often demonstrate significant antimicrobial properties against various bacterial strains.
  • Anticancer : Some thiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory : Certain thiazole compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential as therapeutic agents in treating infections.
  • Anticancer Properties : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities to this compound were found to activate caspase pathways in human cancer cell lines, leading to increased cell death.
  • Anti-inflammatory Effects : In vitro studies have shown that certain thiazole derivatives can reduce the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Data Table of Biological Activities

Activity TypeCompound CategoryObserved EffectsReferences
AntimicrobialThiazole DerivativesInhibition of bacterial growth
AnticancerThiazole AnaloguesInduction of apoptosis
Anti-inflammatoryThiazole CompoundsReduction of inflammatory cytokines

Q & A

Basic: What are the established synthetic routes for N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones (e.g., 3-fluorophenyl-substituted bromoacetophenone) and thioureas under reflux in ethanol .
  • Step 2: Alkylation of the thiazole intermediate with ethylenediamine derivatives, followed by coupling with 4-chlorophenyl isocyanate or acyl chloride to form the ethanediamide backbone .
  • Optimization: Reaction yields (20–45%) can be improved using microwave-assisted synthesis (120°C, 30 min) or catalytic bases like DMAP. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:

  • Crystallographic Refinement: Use SHELX software (SHELXL for refinement) to resolve discrepancies in bond angles or torsional strain. For example, the thiazole ring’s planarity may deviate due to steric hindrance from the 3-fluorophenyl group; hydrogen-bonding interactions (e.g., C–H⋯O/N) should be modeled using restraints .
  • Validation: Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to compare theoretical and experimental bond lengths. Discrepancies >0.05 Å require re-examination of data collection (e.g., crystal twinning) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 1H/13C NMR (CDCl3 or DMSO-d6) identifies substituents:
    • Thiazole protons at δ 7.2–8.1 ppm (multiplet, J = 3–5 Hz).
    • Ethanediamide NH signals at δ 9.5–10.2 ppm (broad) .
  • MS: High-resolution ESI-MS confirms molecular weight (calculated: 443.85 g/mol; observed: 444.2 [M+H]+) .
  • IR: Stretching bands for amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • Replace 4-chlorophenyl with 4-methyl or 4-methoxy groups.
    • Substitute thiazole with oxazole or pyridine rings .
  • Assays:
    • Anticancer: MTT assay (IC50 vs. HepG2 or MCF-7 cells).
    • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM).
    • Data Analysis: Use GraphPad Prism for IC50/EC50 calculations and molecular docking (AutoDock Vina) to correlate substituents with binding affinity .

Basic: What strategies improve the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM).
  • pH Adjustment: Prepare phosphate-buffered saline (PBS, pH 7.4) with Tween-80 (0.1% w/v) for aqueous stability .
  • Salt Formation: Synthesize hydrochloride salts via HCl gas diffusion in diethyl ether .

Advanced: How can metabolic stability be assessed using in vitro models?

Methodological Answer:

  • Liver Microsomes: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min .
  • LC-MS/MS Analysis: Quantify parent compound degradation (half-life <30 min indicates poor stability). Metabolites are identified via fragmentation patterns (e.g., hydroxylation or N-dealkylation) .

Basic: How are purity and identity confirmed post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/water + 0.1% formic acid, gradient elution). Purity >95% is required; retention time (RT) should match standards .
  • Elemental Analysis: Carbon, hydrogen, nitrogen content must align with theoretical values (±0.4%) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Set grid boxes around active sites (20 ų) and run 50 genetic algorithm iterations .
  • MD Simulations: Perform 100 ns GROMACS simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å acceptable) .

Advanced: How can synthetic byproducts be identified and minimized?

Methodological Answer:

  • LC-MS Profiling: Detect byproducts (e.g., unreacted thiourea or dimerized intermediates) via exact mass matching.
  • Process Optimization: Reduce dimerization by lowering reaction temperature (0–5°C) or using slow addition of reagents .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood due to potential respiratory irritation (evidenced by related amides in ).
  • Waste Disposal: Neutralize with 10% acetic acid before incineration .

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